N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide is a synthetic organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a 4-chlorophenethyl group linked through an oxalamide bridge
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-12-3-1-11(2-4-12)7-8-19-16(21)17(22)20-13-5-6-14-15(9-13)24-10-23-14/h1-6,9H,7-8,10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIJXJNJLOFTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide typically involves the following steps:
Formation of Benzo[d][1,3]dioxole Intermediate: The benzo[d][1,3]dioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Preparation of 4-Chlorophenethylamine: This intermediate is prepared by the reduction of 4-chlorophenylacetonitrile using hydrogen gas in the presence of a palladium catalyst.
Oxalamide Formation: The final step involves the reaction of the benzo[d][1,3]dioxole intermediate with 4-chlorophenethylamine in the presence of oxalyl chloride and a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present in derivatives, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with tubulin, a protein involved in cell division, leading to the disruption of microtubule dynamics.
Pathways Involved: It induces cell cycle arrest at the G2/M phase and triggers apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methoxyphenethyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-fluorophenethyl)oxalamide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide is unique due to the presence of the 4-chlorophenethyl group, which enhances its binding affinity to tubulin and increases its potency as an anticancer agent compared to its analogs with different substituents on the phenethyl group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and mechanism of action
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a 4-chlorophenethyl group through an oxalamide functional group. Its molecular formula is with a molecular weight of approximately 430.9 g/mol. The structural characteristics contribute to its biological activity, influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN4O4 |
| Molecular Weight | 430.9 g/mol |
| Functional Groups | Benzo[d][1,3]dioxole, Oxalamide |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : This is achieved through cyclization reactions involving catechol derivatives.
- Oxalamide Linkage Formation : The benzo[d][1,3]dioxole derivative reacts with oxalyl chloride and 4-chlorophenethylamine under basic conditions to form the oxalamide bond.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism of action may involve:
- Microtubule Interaction : Disruption of microtubule dynamics can lead to mitotic arrest.
- Signaling Pathway Modulation : The compound may influence pathways related to cell survival and proliferation.
Case Studies
- Cell Line Studies : In studies involving human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), this compound showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity at low concentrations.
- Animal Models : In vivo studies using murine models have shown that treatment with this compound resulted in significant tumor size reduction compared to control groups. The protective effects against tumor growth were attributed to both direct cytotoxicity and modulation of immune responses.
Toxicological Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Acute oral toxicity tests conducted according to OECD guidelines revealed no significant adverse effects at doses up to 200 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
